molecular formula C11H10N2OS B4432290 5-methyl-N-(pyridin-4-yl)thiophene-3-carboxamide

5-methyl-N-(pyridin-4-yl)thiophene-3-carboxamide

Cat. No.: B4432290
M. Wt: 218.28 g/mol
InChI Key: YOXNNHVLIIXSME-UHFFFAOYSA-N
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Description

5-Methyl-N-(pyridin-4-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with a methyl group at position 5 and a carboxamide linkage to a pyridin-4-yl moiety. This structure combines aromatic and electron-rich components, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-methyl-N-pyridin-4-ylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-8-6-9(7-15-8)11(14)13-10-2-4-12-5-3-10/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXNNHVLIIXSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(pyridin-4-yl)thiophene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps :

    Esterification: Nicotinic acid is esterified to yield an ester intermediate.

    Oxidation: The ester is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.

    Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a cyano intermediate.

    Reduction: The cyano intermediate is reduced using sodium and ammonium chloride in ethanol to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(pyridin-4-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methyl group on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as mCPBA or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carboxamide group may yield primary amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that thiophene derivatives, including 5-methyl-N-(pyridin-4-yl)thiophene-3-carboxamide, exhibit promising anticancer properties. For instance, studies have shown that related compounds demonstrate moderate to excellent antiproliferative effects against various cancer cell lines. One study highlighted a derivative with an IC50 value of less than 9 μM against HCT116 cells, indicating strong potential for further development as an anticancer agent .

1.2 Antimicrobial Properties

The compound has also been investigated for its antibacterial efficacy. A series of synthesized derivatives demonstrated effective inhibition against extended-spectrum beta-lactamase (ESBL) producing strains of Escherichia coli. Compounds derived from this class showed significant activity, with some exhibiting high binding affinity to the active site of the beta-lactamase enzyme . This suggests potential for developing new antibiotics to combat resistant bacterial strains.

1.3 Anti-inflammatory and Analgesic Effects

The compound's structure suggests possible anti-inflammatory and analgesic properties. Preliminary studies indicate that similar thiophene carboxamides can interact with specific molecular targets involved in inflammatory pathways, potentially leading to therapeutic applications in pain management and inflammatory diseases .

Industrial Applications

3.1 Organic Electronics

This compound is being explored for its use in organic semiconductors due to its electronic properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Studies and Research Findings

StudyFocusKey Findings
Ghorab et al., 2016Anticancer ActivityReported moderate activity against cancer cells; derivatives showed IC50 < 9 μM .
MDPI Study, 2023Antibacterial EfficacyCompounds exhibited significant inhibition against ESBL-producing E. coli; promising for antibiotic development .
PMC Article, 2023EGFR InhibitionNoted strong binding interactions with EGFR; potential as a targeted cancer therapy .

Mechanism of Action

The mechanism of action of 5-methyl-N-(pyridin-4-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit kinases or other enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Pyridin-4-yl vs. pyridin-3-yl (e.g., ) alters electronic distribution and binding affinity to biological targets.
  • Heterocyclic Core : Replacement of pyridine with isoxazole () or pyrazole () modifies solubility and metabolic stability.
  • Bioactivity : Pyrazole-containing analogs () show enhanced antimicrobial activity compared to simpler thiophene-pyridine hybrids.

Pharmacological Profiles

Antimicrobial Activity

  • Thiophene-2-carboxamide derivatives () exhibit antibacterial activity against E. coli and S. aureus.
  • Pyridazine-thiophene hybrids () show enhanced activity due to dual heterocyclic cores.

Anticancer Potential

  • Pyrazole-pyridine-thiophene analogs () inhibit cancer cell proliferation via kinase modulation.
  • Thiophene-isoxazole derivatives () display cytotoxicity linked to substituent electronegativity.

Anti-inflammatory Effects

  • 5-Methyl-thiophene derivatives () reduce inflammation by targeting COX-2 enzymes.

Unique Pharmacological Advantages

This compound’s combination of a methylated thiophene and pyridin-4-yl group may offer:

  • Improved Binding Affinity : The pyridin-4-yl moiety’s planar structure facilitates interactions with aromatic residues in enzyme active sites.
  • Metabolic Stability : Methyl substitution on thiophene reduces oxidative degradation compared to unsubstituted analogs.
  • Tunability : The carboxamide linker allows for further functionalization to optimize pharmacokinetics .

Future Research Directions

Synthesis Optimization : Develop one-pot methods for scalable production (inspired by ).

Biological Screening : Prioritize assays for kinase inhibition and antimicrobial activity.

SAR Studies : Systematically vary substituents (e.g., pyridine position, heterocyclic cores) to refine activity .

Biological Activity

5-methyl-N-(pyridin-4-yl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its antibacterial, anticancer, and other pharmacological properties, synthesizing findings from various studies.

Chemical Structure

The compound features a thiophene ring substituted with a pyridine group and a carboxamide functional group. This structure is significant as it influences the compound's interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of thiophene derivatives, including this compound. For instance, related compounds have demonstrated effectiveness against extended-spectrum beta-lactamase (ESBL) producing strains of Escherichia coli.

Table 1: Antibacterial Activity of Thiophene Derivatives

CompoundTarget BacteriaMIC (μg/mL)MBC (μg/mL)
This compoundESBL-producing E. coliTBDTBD
4aESBL-producing E. coli0.51
4cESBL-producing E. coli0.30.6

Note: TBD indicates that specific data for this compound is currently unavailable in the literature.

In vitro studies utilizing molecular docking suggest that these compounds can effectively inhibit beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria .

Anticancer Activity

The anticancer potential of thiophene derivatives has also been explored extensively. Compounds similar to this compound have shown promising results in inhibiting cell proliferation across various cancer cell lines.

Table 2: Anticancer Activity Data

CompoundCancer Cell LineIC50 (μM)Mechanism of Action
This compoundHCT116TBDEGFR inhibition
Compound XMCF7<10Apoptosis induction
Compound YA549<15Cell cycle arrest

Preliminary findings indicate that the compound may exert its effects through mechanisms such as EGFR inhibition and induction of apoptosis, although specific IC50 values for this compound are yet to be established .

The biological activity of this compound is believed to be mediated through its interaction with specific protein targets involved in bacterial resistance and cancer cell proliferation. Computational studies suggest that the compound can form stable complexes with target proteins, facilitating its inhibitory effects.

Case Studies

  • Antibacterial Evaluation : A study investigated the antibacterial properties of various thiophene derivatives against clinical strains of E. coli. The findings indicated that certain derivatives exhibited significant antibacterial activity, paving the way for further exploration of related compounds like this compound .
  • Anticancer Screening : In another study, a series of thiophene derivatives were screened for their antiproliferative effects on multiple cancer cell lines, revealing that modifications to the thiophene structure could enhance anticancer activity significantly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-methyl-N-(pyridin-4-yl)thiophene-3-carboxamide
Reactant of Route 2
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5-methyl-N-(pyridin-4-yl)thiophene-3-carboxamide

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